Benzamide, 2-((3-hydroxypropyl)amino)-
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Overview
Description
Benzamide, 2-((3-hydroxypropyl)amino)-, also known as 2-Amino-N-(3-hydroxypropyl)benzamide, is a biochemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of benzamide derivatives, including 2-((3-hydroxypropyl)amino)-benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The advantages include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .
Chemical Reactions Analysis
Benzamide, 2-((3-hydroxypropyl)amino)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include Lewis acids, bases, and various catalysts. .
Scientific Research Applications
Benzamide, 2-((3-hydroxypropyl)amino)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of benzamide, 2-((3-hydroxypropyl)amino)-, involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzamide, 2-((3-hydroxypropyl)amino)-, can be compared with other similar compounds such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Also exhibits significant biological activities.
Indole derivatives: These compounds possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The uniqueness of benzamide, 2-((3-hydroxypropyl)amino)-, lies in its specific structure and the resulting biological and chemical properties that differentiate it from other benzamide derivatives and similar compounds.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)8-4-1-2-5-9(8)12-6-3-7-13/h1-2,4-5,12-13H,3,6-7H2,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRATYSMPOJBEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236930 |
Source
|
Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88267-62-3 |
Source
|
Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088267623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-((3-hydroxypropyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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